Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate
Brand Name: Vulcanchem
CAS No.: 1523572-03-3
VCID: VC7874044
InChI: InChI=1S/2C10H20N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-7-10(4)5-11-6-10;3-1(4)2(5)6/h2*11H,5-7H2,1-4H3,(H,12,13);(H,3,4)(H,5,6)
SMILES: CC1(CNC1)CNC(=O)OC(C)(C)C.CC1(CNC1)CNC(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Molecular Formula: C22H42N4O8
Molecular Weight: 490.6

Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate

CAS No.: 1523572-03-3

Cat. No.: VC7874044

Molecular Formula: C22H42N4O8

Molecular Weight: 490.6

* For research use only. Not for human or veterinary use.

Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate - 1523572-03-3

Specification

CAS No. 1523572-03-3
Molecular Formula C22H42N4O8
Molecular Weight 490.6
IUPAC Name tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate;oxalic acid
Standard InChI InChI=1S/2C10H20N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-7-10(4)5-11-6-10;3-1(4)2(5)6/h2*11H,5-7H2,1-4H3,(H,12,13);(H,3,4)(H,5,6)
Standard InChI Key NWLAZWQIVOTSTG-UHFFFAOYSA-N
SMILES CC1(CNC1)CNC(=O)OC(C)(C)C.CC1(CNC1)CNC(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Canonical SMILES CC1(CNC1)CNC(=O)OC(C)(C)C.CC1(CNC1)CNC(=O)OC(C)(C)C.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate exists as a hemioxalate salt, formed by the combination of the parent carbamate compound with oxalic acid. Two distinct CAS numbers are associated with this entity: 1392803-42-7 (molecular formula C12H22N2O6\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{6}, molecular weight 290.31 g/mol) and 1523572-03-3 (molecular formula C22H42N4O8\text{C}_{22}\text{H}_{42}\text{N}_{4}\text{O}_{8}, molecular weight 490.6 g/mol). The discrepancy arises from the stoichiometry of the salt formation; the latter represents a dimeric structure where two carbamate molecules associate with one oxalic acid molecule.

Molecular Architecture

The compound features:

  • A tert-butyl carbamate group (Boc\text{Boc}) serving as a protective moiety for amines.

  • A 3-methylazetidine ring, a four-membered heterocycle with nitrogen at the 1-position and a methyl substituent at the 3-position.

  • A hemioxalate counterion derived from oxalic acid, which stabilizes the salt form via hydrogen bonding .

The IUPAC name is tert-butyl NN-[(3-methylazetidin-3-yl)methyl]carbamate; oxalic acid, reflecting its bifunctional composition.

Physicochemical Properties

Key specifications include:

PropertyValueSource
Purity≥97%
Moisture Content≤0.5%
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
Storage Conditions2–8°C in airtight containers

The crystalline nature of the hemioxalate salt enhances its stability compared to the free base, making it preferable for long-term storage .

Synthesis and Manufacturing

The synthesis involves a multi-step protocol:

Carbamate Formation

  • Azetidine Ring Construction: 3-Methylazetidine is synthesized via cyclization of 1,3-diaminopropane derivatives under acidic conditions.

  • Boc Protection: The primary amine on the azetidine ring is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as triethylamine .

  • Salt Formation: The resultant carbamate is treated with oxalic acid in a 2:1 molar ratio to yield the hemioxalate salt.

Process Optimization

Critical parameters include:

  • Temperature Control: Reactions are conducted at 0–25°C to prevent epimerization or decomposition .

  • Purification: Column chromatography or recrystallization ensures ≥97% purity, as mandated by industrial standards .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s azetidine core is a key motif in bioactive molecules. For example:

  • EGFR Inhibitors: Structural analogs are employed in tyrosine kinase inhibitors for cancer therapy, as evidenced by patent WO2020254572A1 .

  • Antibacterial Agents: Azetidine derivatives exhibit activity against Gram-positive pathogens by disrupting cell wall synthesis.

Comparative Analysis of Derivatives

DerivativeCAS NumberMolecular WeightKey Application
Hydrochloride Salt1523606-21-4236.74 g/molPeptide coupling
Methoxy Analog1392803-97-2216.28 g/molNeurological research
Free Base159603-47-1200.28 g/molPROTAC development

The hemioxalate form is favored for its enhanced crystallinity and solubility profile in aqueous-organic mixtures.

Emerging Research and Future Directions

Biological Activity Exploration

While direct data on this compound’s bioactivity are sparse, structurally related azetidine-carbamates demonstrate:

  • Antiviral Potential: Inhibition of viral proteases in SARS-CoV-2.

  • Kinase Modulation: Allosteric binding to CDK4/6 in breast cancer models .

Synthetic Methodology Advancements

Recent innovations include:

  • Flow Chemistry: Continuous synthesis reduces reaction times by 40% compared to batch processes .

  • Enzymatic Protection: Lipase-mediated Boc group installation improves stereoselectivity .

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